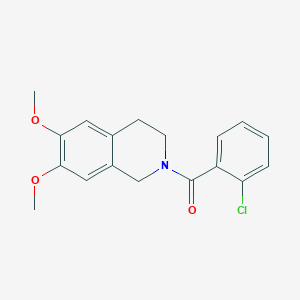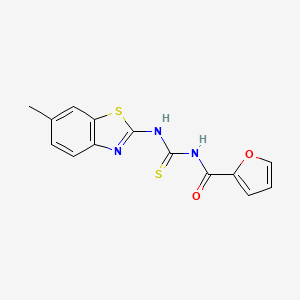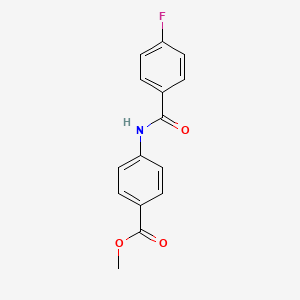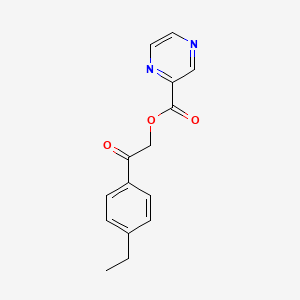![molecular formula C19H23FN2O2 B5660689 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5660689.png)
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is a chemical compound belonging to the piperazine class It is characterized by the presence of a dimethoxyphenyl group and a fluorophenyl group attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves the reaction of 2,5-dimethoxybenzyl chloride with 2-fluorophenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1-(2,5-Dimethoxyphenyl)methanamine: Similar structure but lacks the piperazine ring.
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the presence of both dimethoxyphenyl and fluorophenyl groups attached to the piperazine ring. This combination of functional groups imparts specific chemical and biological properties, making it distinct from other related compounds.
属性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-23-16-7-8-19(24-2)15(13-16)14-21-9-11-22(12-10-21)18-6-4-3-5-17(18)20/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXKTBRHLBPKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5660608.png)
![[1-(2-amino-4-pyrimidinyl)-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5660612.png)

![2-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5660632.png)
![3-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5660634.png)
![[(3R,4R)-3-(hydroxymethyl)-4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B5660641.png)

![9-(3-furoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660658.png)
![1-(methoxyacetyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B5660664.png)

![2-amino-7,7-dimethyl-5-oxospiro[6,8-dihydrochromene-4,1'-cyclopentane]-3-carbonitrile](/img/structure/B5660672.png)

![methyl 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoate](/img/structure/B5660703.png)

